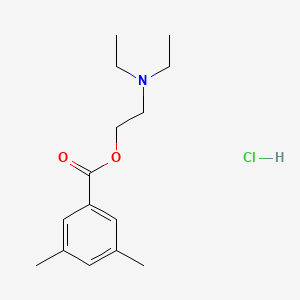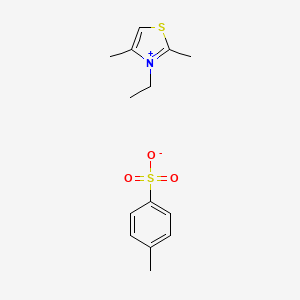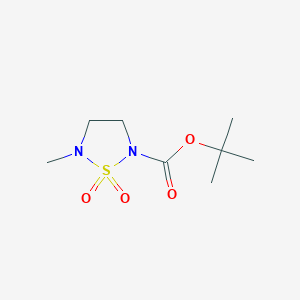
4-Bromo-5,8-dichloro-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5,8-dichloro-2-phenylquinoline is a chemical compound with the molecular formula C15H8BrCl2N and a molecular weight of 353.04 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is characterized by the presence of bromine, chlorine, and phenyl groups attached to a quinoline core.
Métodos De Preparación
The synthesis of 4-Bromo-5,8-dichloro-2-phenylquinoline typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a quinoline derivative, followed by the introduction of a phenyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Bromo-5,8-dichloro-2-phenylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Bromo-5,8-dichloro-2-phenylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the interactions of quinoline derivatives with biological systems.
Medicine: Although not intended for therapeutic use, it serves as a model compound in drug discovery and development.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5,8-dichloro-2-phenylquinoline involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the phenyl group, contribute to its reactivity and binding affinity. The pathways involved in its action depend on the specific application and the biological or chemical system being studied .
Comparación Con Compuestos Similares
4-Bromo-5,8-dichloro-2-phenylquinoline can be compared with other quinoline derivatives, such as:
- 4-Chloro-5,8-dibromo-2-phenylquinoline
- 4-Bromo-5,8-dichloroquinoline
- 2-Phenylquinoline
These compounds share similar structural features but differ in the position and type of substituents. The unique combination of bromine, chlorine, and phenyl groups in this compound gives it distinct chemical properties and reactivity .
Propiedades
Número CAS |
1189106-04-4 |
|---|---|
Fórmula molecular |
C15H8BrCl2N |
Peso molecular |
353.0 g/mol |
Nombre IUPAC |
4-bromo-5,8-dichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8BrCl2N/c16-10-8-13(9-4-2-1-3-5-9)19-15-12(18)7-6-11(17)14(10)15/h1-8H |
Clave InChI |
LDRZVJXLCMTOIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



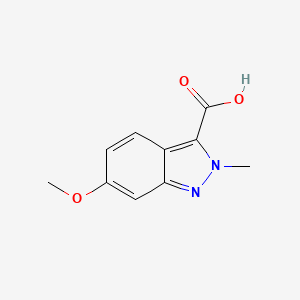
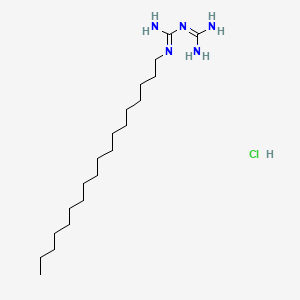
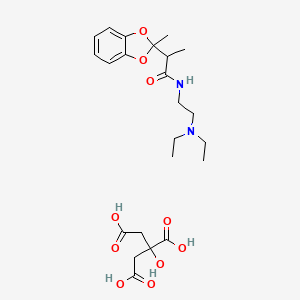




![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
